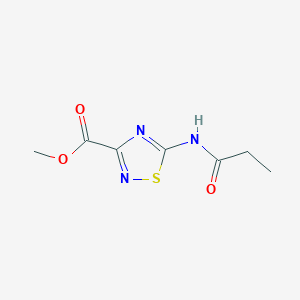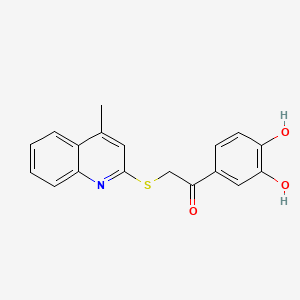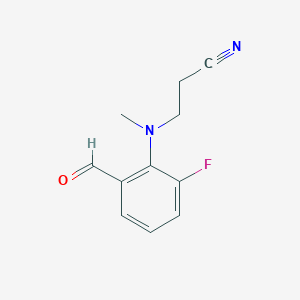
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiadiazole family and has been synthesized using various methods. The purpose of
作用机制
The mechanism of action of Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by blocking the activation of certain enzymes involved in the inflammatory process.
Biochemical and Physiological Effects
Studies have shown that Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate has several biochemical and physiological effects. These include anti-inflammatory and analgesic activities, as well as antioxidant and antimicrobial properties. The compound has also been found to have a low toxicity profile, making it a potentially safe candidate for use in drug development.
实验室实验的优点和局限性
One of the main advantages of using Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it a potentially useful compound for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
未来方向
There are several future directions for the use of Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate in scientific research. One direction is the development of new drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and optimize its use in drug development.
Conclusion
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate is a compound that has potential applications in scientific research. It exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. While the compound's mechanism of action is not fully understood, further studies are needed to optimize its use in drug development and investigate its potential use in the treatment of other diseases.
合成方法
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 5-amino-1,2,4-thiadiazole-3-carboxylic acid with propanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then methylated using methyl iodide and a base such as potassium carbonate. The final product is obtained by recrystallization from an appropriate solvent.
科学研究应用
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate has been found to have potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases.
属性
IUPAC Name |
methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-3-4(11)8-7-9-5(10-14-7)6(12)13-2/h3H2,1-2H3,(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFJTPPEVCHHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=NS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(propanoylamino)-1,2,4-thiadiazole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid](/img/structure/B6635885.png)
![N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)

![N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6635902.png)
![N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide](/img/structure/B6635911.png)
![N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B6635933.png)
![1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6635938.png)